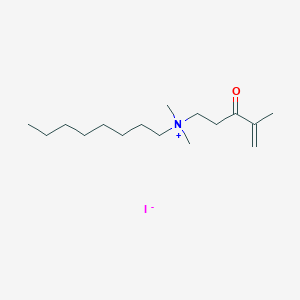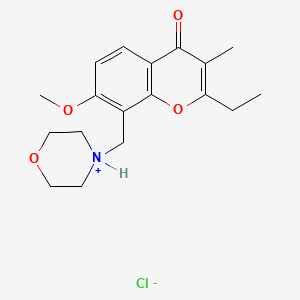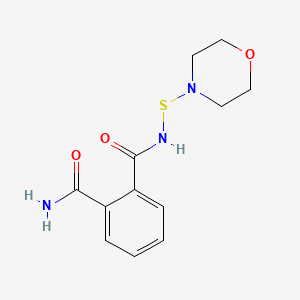
N-Morpholinothio phthaldamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Morpholinothio phthaldamide is a compound that has garnered attention in various fields of scientific research due to its unique chemical properties and potential applications. It is a shelf-stable, odorless bilateral disulfurating platform molecule that can be easily prepared in high yields. This compound is particularly notable for its ability to facilitate the formation of diverse unsymmetrical disulfides, which are valuable in drug discovery and linker chemistry .
Méthodes De Préparation
N-Morpholinothio phthaldamide can be synthesized in a single step from the readily available N,N’-dithiobis(phthalimide). The preparation involves the selective transformation of the morpholino and phthalimide groups in the presence and absence of H+, respectively. This method allows for the facile replacement of the morpholino moiety with various substituents, such as allyl, aryl, and alkynyl groups, resulting in high yields .
Analyse Des Réactions Chimiques
N-Morpholinothio phthaldamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: The morpholino moiety can be replaced with various substituents, such as allyl, aryl, and alkynyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Applications De Recherche Scientifique
N-Morpholinothio phthaldamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent for the synthesis of unsymmetrical disulfides, which are important in drug discovery and linker chemistry.
Biology: The compound is utilized in the study of disulfide bonds in biological macromolecules, which play a crucial role in maintaining the three-dimensional structure of proteins.
Mécanisme D'action
The mechanism of action of N-Morpholinothio phthaldamide involves the selective transformation of the morpholino and phthalimide groups. The morpholino group can be replaced with various substituents, enabling the formation of diverse unsymmetrical disulfides. These disulfides are important in drug discovery and linker chemistry due to their ability to form stable cyclic structures and improve the properties of peptide drugs .
Comparaison Avec Des Composés Similaires
N-Morpholinothio phthaldamide is unique compared to other similar compounds due to its shelf-stability, odorlessness, and high yield preparation method. Similar compounds include:
N,N’-dithiobis(phthalimide): The precursor to this compound.
Phthalimide: A related compound used in the synthesis of various organic molecules.
Naphthalimide: Another similar compound with applications in organic electronics and materials science.
This compound stands out due to its ability to facilitate the formation of diverse unsymmetrical disulfides, making it a valuable tool in drug discovery and linker chemistry .
Propriétés
Formule moléculaire |
C12H15N3O3S |
|---|---|
Poids moléculaire |
281.33 g/mol |
Nom IUPAC |
2-N-morpholin-4-ylsulfanylbenzene-1,2-dicarboxamide |
InChI |
InChI=1S/C12H15N3O3S/c13-11(16)9-3-1-2-4-10(9)12(17)14-19-15-5-7-18-8-6-15/h1-4H,5-8H2,(H2,13,16)(H,14,17) |
Clé InChI |
SXJUVEZGZORAAF-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1SNC(=O)C2=CC=CC=C2C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Dichloro-2-methyl-[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B13762352.png)


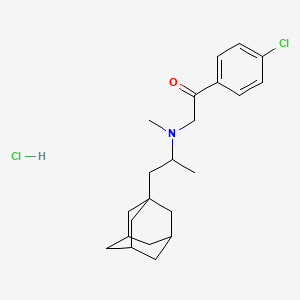
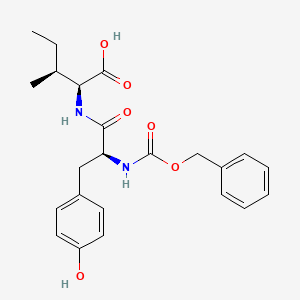

![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-(3-methylbutyl)azanium chloride](/img/structure/B13762393.png)

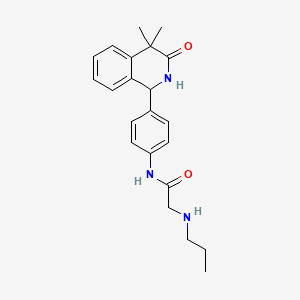

![3-(2-Chlorophenyl)-6-hydroxy-1-(2-methylphenyl)-5-[(4-methylphenyl)diazenyl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13762425.png)
